molecular formula C81H138N2Na2O34S2 B070911 NBSKLSZOBDZYMT-DPKQYIRLSA-L CAS No. 162635-34-9

NBSKLSZOBDZYMT-DPKQYIRLSA-L

Cat. No.: B070911
CAS No.: 162635-34-9
M. Wt: 1794.1 g/mol
InChI Key: NBSKLSZOBDZYMT-DPKQYIRLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

NBSKLSZOBDZYMT-DPKQYIRLSA-L is a complex glycolipid compound with the molecular formula C81H138N2Na2O34S2 and a molecular weight of 1794.1 g/mol. This compound is characterized by its unique structure, which includes multiple sugar units and sulfate groups attached to a ceramide backbone. It is primarily studied for its role in cellular recognition and signaling processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NBSKLSZOBDZYMT-DPKQYIRLSA-L involves multiple steps, including the assembly of the oligosaccharide chain and the attachment of sulfate groups. The ceramide backbone is typically synthesized through a series of organic reactions, including amide bond formation and fatty acid elongation. The oligosaccharide chain is then constructed using glycosylation reactions, where sugar units are sequentially added to form the desired structure. Sulfation is achieved using sulfur trioxide-pyridine complexes under controlled conditions.

Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure. It often requires advanced techniques such as automated solid-phase synthesis and enzymatic methods to ensure high yield and purity. The process involves rigorous purification steps, including chromatography and crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: NBSKLSZOBDZYMT-DPKQYIRLSA-L can undergo various chemical reactions, including:

    Oxidation: The sulfate groups can be oxidized under strong oxidative conditions.

    Reduction: The ceramide backbone can be reduced to form simpler sphingolipid structures.

    Substitution: The sugar units can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as azides or thiols in the presence of catalysts like copper(I) iodide (CuI).

Major Products Formed:

    Oxidation: Sulfate esters and oxidized sugar derivatives.

    Reduction: Reduced ceramide derivatives.

    Substitution: Modified oligosaccharide chains with different functional groups.

Scientific Research Applications

NBSKLSZOBDZYMT-DPKQYIRLSA-L has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation and sulfation reactions.

    Biology: Plays a role in cell-cell recognition and signaling, particularly in the immune system.

    Medicine: Investigated for its potential in cancer therapy and as a biomarker for certain diseases.

    Industry: Utilized in the development of advanced biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of NBSKLSZOBDZYMT-DPKQYIRLSA-L involves its interaction with specific molecular targets on the cell surface. It binds to lectins and other carbohydrate-binding proteins, triggering signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. The sulfate groups enhance its binding affinity and specificity, making it a potent modulator of cellular functions .

Comparison with Similar Compounds

    Sulfatide: Another sulfated glycolipid with a simpler structure.

    Gangliosides: Glycolipids with sialic acid residues, involved in neural cell signaling.

    Glucosylceramide: A basic glycolipid without sulfate groups, important in sphingolipid metabolism.

Uniqueness: NBSKLSZOBDZYMT-DPKQYIRLSA-L is unique due to its complex oligosaccharide chain and multiple sulfate groups, which confer distinct biological properties. Its ability to interact with a wide range of proteins and modulate various cellular pathways sets it apart from other glycolipids.

Properties

CAS No.

162635-34-9

Molecular Formula

C81H138N2Na2O34S2

Molecular Weight

1794.1 g/mol

IUPAC Name

disodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C81H140N2O34S2.2Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(107-76(98)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-105-78-68(96)66(94)70(58(48-86)111-78)112-80-69(97)73(63(91)56(46-84)108-80)115-77-61(82-52(4)88)72(114-79-67(95)65(93)62(90)51(3)106-79)71(59(49-87)110-77)113-81-75(117-119(102,103)104)74(116-118(99,100)101)64(92)57(47-85)109-81;;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-97H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,99,100,101)(H,102,103,104);;/q;2*+1/p-2/b44-40+;;

InChI Key

NBSKLSZOBDZYMT-DPKQYIRLSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+]

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+]

Synonyms

2,3-disulfo-Le(x) pentaosylceramide
2,3-disulfo-Le(x) pentaosylceramide, disodium salt
disulfo-Le(x) pentaosyl ceramide

Origin of Product

United States

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